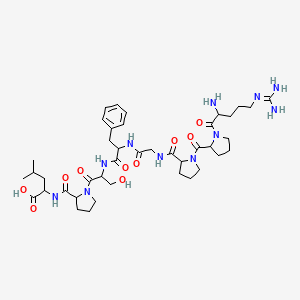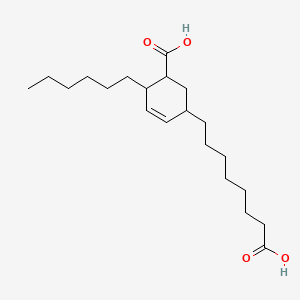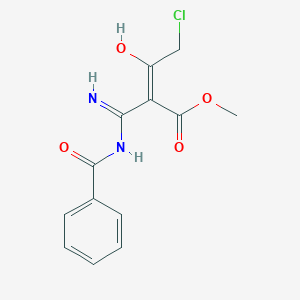![molecular formula C22H20ClF2NO4 B12319553 6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]](/img/structure/B12319553.png)
6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Cloro-2-fluorofenil)Metil]-7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil] es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas.
Métodos De Preparación
La síntesis de 6-[(3-Cloro-2-fluorofenil)Metil]-7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil] generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como cloruro de 3-cloro-2-fluorobencilo y 7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil]piridina.
Condiciones de reacción: Las condiciones de reacción a menudo implican el uso de solventes como diclorometano o tetrahidrofurano, y catalizadores como paladio sobre carbón (Pd/C) o yoduro de cobre (CuI).
Producción industrial: Los métodos de producción industrial pueden involucrar reactores por lotes a gran escala con control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
6-[(3-Cloro-2-fluorofenil)Metil]-7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil] experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en los sustituyentes fluoro y cloro, utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones cloro y fluoro, lo que lleva a la formación de varios derivados. Los reactivos comunes incluyen metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).
Aplicaciones Científicas De Investigación
6-[(3-Cloro-2-fluorofenil)Metil]-7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil] tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos con posibles aplicaciones farmacéuticas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido su papel como inhibidor de enzimas o modulador de receptores.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 6-[(3-Cloro-2-fluorofenil)Metil]-7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil] implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías: Puede influir en varias vías bioquímicas, incluida la transducción de señales, la expresión génica y los procesos metabólicos, dependiendo de sus interacciones específicas con los componentes celulares.
Comparación Con Compuestos Similares
6-[(3-Cloro-2-fluorofenil)Metil]-7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil] se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos similares: Compuestos como el cloruro de 3-(2-cloro-6-fluorofenil)-5-metilisoxazol-4-carbonilo y los derivados del indol comparten algunas similitudes estructurales.
Unicidad: La presencia de múltiples grupos funcionales y la disposición específica de átomos en 6-[(3-Cloro-2-fluorofenil)Metil]-7-fluoro-1,4-dihidro-1-[(1S)-1-(hidroximetil)-2-metilpropil] contribuyen a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C22H20ClF2NO4 |
|---|---|
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30) |
Clave InChI |
KIMVXGKCDWQKOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)


![4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12319500.png)
![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12319505.png)
![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B12319506.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)](/img/structure/B12319515.png)

![2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B12319525.png)
![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)
